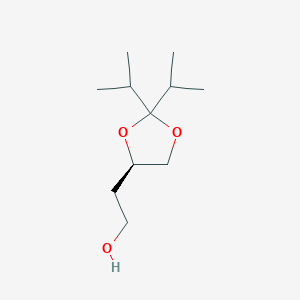

(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane

Descripción general

Descripción

The compound is a derivative of 2-hydroxyethyl compounds . These compounds are often used in various chemical reactions due to their reactivity and versatility .

Synthesis Analysis

While specific synthesis methods for “®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane” were not found, similar compounds such as hydroxyethyl derivatives are often synthesized through various chemical reactions . For instance, polyacrylic pressure-sensitive adhesives based on butyl acrylate (BA), 2-hydroxyethyl acrylate (HEA), and acrylic acid (AA) were prepared by a bulk polymerization process triggered by a radical photoinitiator under UV irradiation and UV-crosslinking .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Gel Permeation Chromatography (GPC) . These techniques can provide information about the chemical groups present in the compound and its molecular weight .Aplicaciones Científicas De Investigación

Protease-Mediated Synthesis of Dioxolane Nucleosides

Dioxolane nucleosides, crucial in antiviral and anticancer drugs, are synthesized through complex processes requiring controlled stereochemistry. A study by Janes et al. (1999) demonstrated that proteases could effectively separate diastereomers of dioxolane intermediates, simplifying synthesis and reducing costs (Janes, Cimpoia, & Kazlauskas, 1999).

Catalytic Synthesis of 1,3-Dioxolanes

Adams, Barnard, and Brosius (1999) developed a method for synthesizing 1,3-dioxolanes using ketones and epoxides with a specific catalyst. This process is efficient and offers good yields, expanding the scope of dioxolane derivatives (Adams, Barnard, & Brosius, 1999).

Dioxolane in Perfume and Herbicide Applications

Kamogawa et al. (1981) synthesized 4-Methacryloyloxymethyl-1,3-dioxolanes with perfume and herbicide aldehyde residues. They noted significant effects of the dioxolane ring's substituents on hydrolysis rates (Kamogawa, Haramoto, Nakazawa, Sugiura, & Nanasawa, 1981).

Isomerization Studies

Giles, Rickards, and Senanayake (1996) investigated the stereoselective isomerisation of dioxolanes to produce isochromanes and dihydroisobenzofurans, highlighting the temperature-dependent nature of these reactions (Giles, Rickards, & Senanayake, 1996).

Polymerization and Protective Groups in Monomers

Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane derivative, yielding polymeric structures with potential applications in materials science (Mori, Hirao, & Nakahama, 1994).

Synthesis of Dipeptide Isosteres

Baker and Condon (1992) synthesized dihydroxyethylene dipeptide isosteres using a dioxolane derivative, demonstrating the potential for dioxolanes in complex organic syntheses (Baker & Condon, 1992).

Asymmetric Hydroformylation

Pongrácz and Kollár (2017) conducted asymmetric hydroformylation of a dioxolane derivative, achieving high selectivity and activity, important for creating specific chemical products (Pongrácz & Kollár, 2017).

Enzymatic Resolution of Dioxolane Derivatives

Machado et al. (2011) studied the enantioselective hydrolysis of dioxolane derivatives, finding effective catalysis by certain lipases, significant for producing enantiomerically pure compounds (Machado, da Silva, Borges, Simas, & Freire, 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as hydroxyethyl starch (hes) have been used as drug carriers in the field of nanomedicine .

Mode of Action

It’s worth noting that compounds with similar structures, such as n-(2-hydroxyethyl)hexadecanamide, have been proposed to act as local autacoids capable of negatively regulating mast cell activation and inflammation .

Biochemical Pathways

Related compounds like hydroxyethyl starch (hes) have been used in drug delivery systems, suggesting that they may interact with various biochemical pathways related to drug metabolism .

Pharmacokinetics

Similar compounds such as n-(2-hydroxyethyl)retinamide have been studied, and it was found that they can be quantified in amounts as low as 2 ng/ml, indicating their potential bioavailability .

Result of Action

Compounds with similar structures, such as n-(2-hydroxyethyl)hexadecanamide, have been shown to down-modulate mast cell activation in vivo, suggesting potential anti-inflammatory effects .

Action Environment

It’s worth noting that the production and application of similar compounds, such as ethylene oxide, can be influenced by various environmental factors, including the presence of raw materials and the regulatory environment .

Propiedades

IUPAC Name |

2-[(4R)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPZNMFFBDUEGH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(OC[C@H](O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |

CAS RN |

1820574-15-9 | |

| Record name | (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

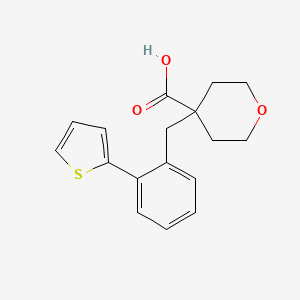

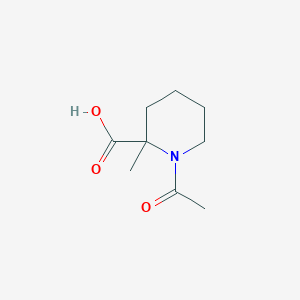

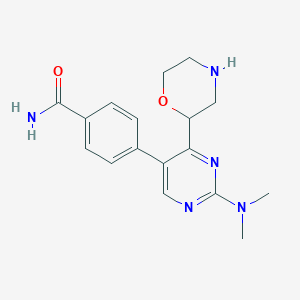

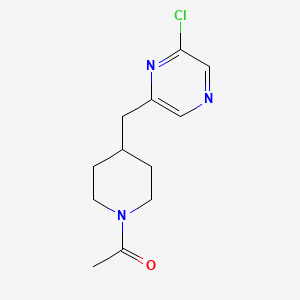

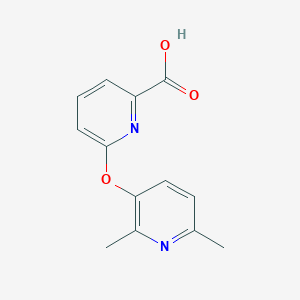

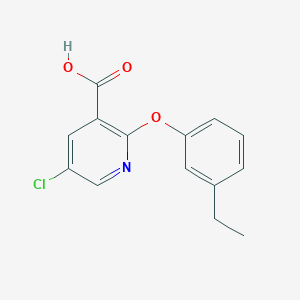

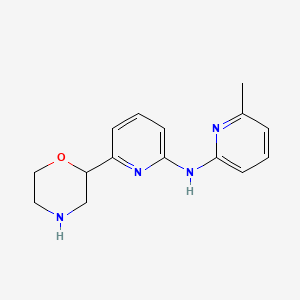

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)

![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)